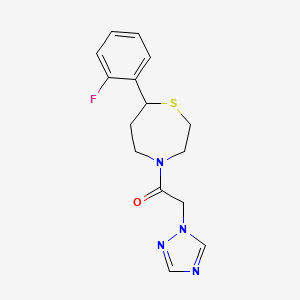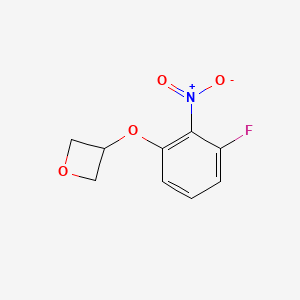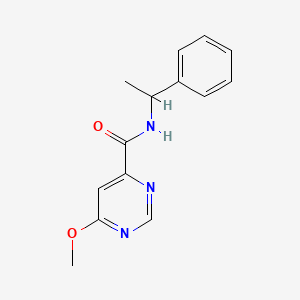
6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Research has focused on synthesizing novel pyrimidine derivatives due to their potential biological activities. For instance, compounds related to 6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide have been synthesized for their anti-inflammatory, analgesic, and antifungal activities. Such studies demonstrate the versatility of pyrimidine derivatives in medicinal chemistry, highlighting their role in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antiprotozoal and Antiviral Properties
- Pyrimidine derivatives have also been investigated for their antiprotozoal and antiviral properties. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally related to pyrimidines, showed potent activity against protozoal infections and retroviruses, suggesting potential applications of pyrimidine derivatives in treating infectious diseases (Ismail et al., 2004).
Antibacterial and Antifungal Effects
- The antibacterial and antifungal effects of pyrimidine derivatives have been a significant area of research. Studies have demonstrated that certain pyrimidine compounds exhibit moderate to good antibacterial properties against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus, as well as antifungal activities, offering a pathway for developing new antimicrobial agents (Roy et al., 2014).
Electronic and Optical Properties
- Beyond biological applications, pyrimidine derivatives have been explored for their electronic and optical properties, including their use in electrochromic materials and nonlinear optical (NLO) applications. These studies provide insights into the potential use of pyrimidine-based compounds in materials science and photonic technologies (Chang & Liou, 2008).
Cytotoxic Activity
- The cytotoxic activity of pyrimidine derivatives against cancer cell lines has been investigated, with some compounds showing promise as anticancer agents. This research area highlights the potential of pyrimidine derivatives in developing new treatments for cancer (Hassan et al., 2014).
Mécanisme D'action
Target of Action
The primary target of 6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide Similar compounds have been reported to target the fibroblast growth factor receptors (fgfrs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
The specific mode of action of This compound Compounds targeting fgfrs typically work by inhibiting the receptor’s activity, which can lead to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The biochemical pathways affected by This compound Fgfr inhibitors generally affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
The specific molecular and cellular effects of This compound Fgfr inhibitors generally inhibit cell proliferation and induce apoptosis .
Propriétés
IUPAC Name |
6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10(11-6-4-3-5-7-11)17-14(18)12-8-13(19-2)16-9-15-12/h3-10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHMYGOXJXBSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(Triazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2708906.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2708908.png)
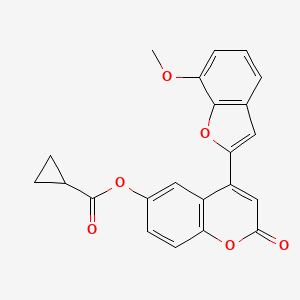
![N-[4-(trifluoromethyl)benzyl]cyclopropanamine](/img/structure/B2708910.png)
![N-(2-(diethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2708911.png)
![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2708912.png)
![N-butyl-4-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2708913.png)
![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2708915.png)
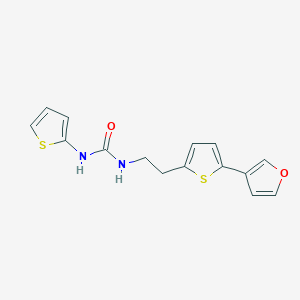
![2-aminospiro[3.3]heptane-2-carbonitrile hydrochloride](/img/structure/B2708918.png)
